Thiazolo[5,4-c]pyridin-4(5H)-one
Description
Contextualization within Fused Heterocyclic Chemistry and Biomedical Significance
Thiazolo[5,4-c]pyridin-4(5H)-one belongs to the broad class of fused heterocyclic compounds, which are organic molecules characterized by the sharing of bonds between at least two rings, one of which contains atoms of at least two different elements. This particular compound features a pyridine (B92270) ring fused with a thiazole (B1198619) ring. The fusion of these two heterocyclic systems creates a unique scaffold that has garnered interest in medicinal chemistry. The pyridine ring is a common structural motif found in numerous natural products and synthetic drugs, including vitamins and alkaloids. mdpi.com Similarly, the thiazole ring is a key component of many biologically active compounds, such as vitamin B1 (thiamine) and various antimicrobial and anticancer agents. nih.govbohrium.com
The combination of these two rings into a single, rigid structure like thiazolo[5,4-c]pyridine (B153566) creates a novel chemical entity with distinct electronic and steric properties. This fusion can lead to enhanced biological activity or novel mechanisms of action compared to the individual components. The field of fused heterocyclic chemistry focuses on the synthesis and study of such compounds, aiming to create new molecules with potential therapeutic applications. mdpi.com The specific arrangement of the thiazole and pyridine rings in the this compound isomer, along with the oxo functional group, provides specific hydrogen bonding capabilities and a defined three-dimensional shape, which are crucial for molecular recognition and interaction with biological targets. The synthesis and exploration of derivatives based on this scaffold are an active area of research, driven by the potential to discover new therapeutic agents.
Overview of Thiazolopyridine Derivatives as Biologically Active Scaffolds
The thiazolopyridine core structure is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of thiazolopyridines have been reported to exhibit a wide array of biological activities. nih.gov These activities include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govontosight.ai
The versatility of the thiazolopyridine scaffold stems from the various possible isomeric arrangements of the fused rings and the numerous positions available for substitution, allowing for the fine-tuning of their pharmacological profiles. For instance, different isomers, such as thiazolo[3,2-a]pyridines and thiazolo[5,4-b]pyridines, have been investigated for distinct therapeutic purposes. Thiazolo[3,2-a]pyridines have shown potential as antibacterial and antifungal agents, as well as inhibitors of enzymes like CDK2-cyclin A, which is relevant in cancer therapy. nih.gov Meanwhile, derivatives of the thiazolo[5,4-b]pyridine (B1319707) scaffold have been identified as inhibitors of various protein kinases, including c-KIT, which is a target in the treatment of gastrointestinal stromal tumors (GIST). nih.gov
The biological effects of these compounds are highly dependent on the nature and position of the substituents on the core structure. Research has demonstrated that modifications to the thiazolopyridine skeleton can significantly impact their potency and selectivity. For example, specific substitutions on the thiazolo[5,4-b]pyridine ring have been shown to overcome drug resistance in cancer cells. nih.gov The broad spectrum of activities associated with thiazolopyridine derivatives underscores their importance as a foundational structure in the development of new drugs for a variety of diseases. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5H-[1,3]thiazolo[5,4-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-7-6)8-3-10-5/h1-3H,(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKMDDUMYOCBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1N=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploration of Biological Activities and Molecular Mechanisms
Anticancer and Antitumor Research
The quest for new and effective anticancer agents is a cornerstone of modern drug discovery. While research into various thiazolopyridine isomers has shown promise, specific data on the Thiazolo[5,4-c]pyridin-4(5H)-one core remains limited. However, studies on closely related structures provide a foundation for potential future investigations.
In Vitro Cytotoxicity Profiling against Cancer Cell Lines
Currently, there is a notable absence of publicly available scientific literature detailing the in vitro cytotoxicity of this compound against the specific cancer cell lines of Renal UO-31, Huh7-D12, Caco-2, HCT-116, MCF-7, MDA-MB-231, MDA-MB-468, and PC-3. This highlights a significant gap in the understanding of this particular isomer's potential as an anticancer agent and underscores the need for foundational research in this area.
Mechanisms of Action: Modulation of Cell Proliferation and Induction of Apoptosis
The mechanisms through which a compound exerts its cytotoxic effects are critical to its development as a therapeutic. For this compound, there is a lack of direct research into its ability to modulate cell proliferation or induce apoptosis in cancer cells. Future studies would need to be conducted to elucidate these potential mechanisms.
Target Identification and Validation for Antitumor Efficacy
Identifying the molecular targets of a potential drug candidate is a key step in validating its therapeutic efficacy. A study has reported the synthesis of a complex derivative, a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine, which demonstrated inhibitory activity against the Met tyrosine kinase receptor. researchgate.net The Met receptor is known to be overexpressed in various cancers, and its inhibition can impair tumor cell signaling, proliferation, and metastasis. researchgate.net This finding, while not on the core this compound structure, suggests that this heterocyclic system could potentially be a scaffold for the development of Met inhibitors. However, direct target identification and validation studies for this compound itself are not currently available.
Anti-inflammatory Properties and Corresponding Mechanisms
Inflammation is a complex biological response implicated in numerous diseases. Research into the anti-inflammatory potential of this compound is not yet documented in available scientific literature. Studies on related thiazolopyridine isomers have shown anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX). For instance, derivatives of thiazolo[4,5-b]pyridin-2-one have been evaluated for their anti-inflammatory action in vivo. nih.gov However, similar investigations into the this compound scaffold are needed to determine its specific properties and mechanisms.
Antimicrobial Spectrum of Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The antimicrobial spectrum of activity for this compound has not been specifically reported. Research on other thiazolopyridine isomers has revealed activity against various bacterial and fungal pathogens. For example, certain 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have shown inhibitory effects against Pseudomonas aeruginosa and Escherichia coli. mdpi.com These findings suggest that the broader thiazolopyridine class of compounds is a promising area for antimicrobial research, though specific data for the this compound isomer is required.
Enzyme Inhibition Studies
The ability of a compound to inhibit specific enzymes is a common mechanism of action for many drugs. Beyond the previously mentioned Met inhibitory activity of a complex derivative, researchgate.net there is a lack of published research on the enzyme inhibition profile of this compound. In contrast, other thiazolopyridine isomers have been investigated as inhibitors of various kinases, such as those involved in cell signaling pathways. The synthesis of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives has been explored for their xanthine (B1682287) oxidase inhibitory activity. tandfonline.com These studies on related structures provide a rationale for investigating the enzyme inhibitory potential of the this compound scaffold.
Kinase Inhibition Profiles
Thiazolopyridine derivatives have demonstrated inhibitory activity against a variety of kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.
PI3K (Phosphoinositide 3-kinase): The PI3K signaling pathway is crucial for cell growth, proliferation, and survival, and its abnormal activation is a key factor in tumorigenesis. nih.gov Certain thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as potent inhibitors of PI3K. nih.gov For instance, a compound featuring a methoxypyridine and a morpholinyl thiazolo[5,4-b]pyridine moiety displayed strong inhibitory activity against PI3Kα with an IC50 value of 3.6 nM. mdpi.com Structure-activity relationship (SAR) studies have revealed that a sulfonamide group is a critical structural element for PI3Kα inhibitory action. mdpi.com Furthermore, the pyridyl group attached to the thiazolo[5,4-b]pyridine core is essential for potency, as its replacement with a phenyl group led to a significant decrease in activity. nih.govresearchgate.net One derivative, in particular, showed nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms. nih.govmdpi.com The development of thiazole-integrated pyrrolotriazinone derivatives has also been explored as a strategy for creating PI3K inhibitors. researchgate.nettubitak.gov.tr
DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A): DYRK1A is implicated in neurodegenerative conditions like Alzheimer's disease and Down Syndrome. mdpi.comnih.gov Thiazolo[5,4-f]quinazoline derivatives have emerged as highly potent inhibitors of DYRK1A. mdpi.commdpi.com Several compounds in this class, such as EHT 5372, EHT 6840, EHT 1610, EHT 9851, and EHT 3356, have shown IC50 values in the single-digit nanomolar or even subnanomolar range against DYRK1A/1B. mdpi.com SAR studies indicated that small substituents on the thiazole (B1198619) portion of the molecule significantly enhance inhibitory activity against DYRK1A. mdpi.com
Haspin: Haspin is an atypical serine/threonine kinase that plays a role in cell division by phosphorylating histone H3. It is overexpressed in many types of cancer. nih.gov Certain pyrazolo[4,3-f]quinoline derivatives have been investigated as haspin kinase inhibitors. researchgate.net
Pim-1: The PIM family of serine/threonine kinases are considered attractive targets for anticancer drugs, particularly for hematological cancers. nih.gov Bis-thiazole derivatives have been synthesized based on the Pim-1 pharmacophore model and have shown promising inhibitory activity. nih.gov For example, derivatives 3b and 8b exhibited IC50 values of 0.32 and 0.24 µM, respectively, against Pim-1 kinase. nih.gov
GSK-3β (Glycogen synthase kinase-3β): GSK-3β is involved in various cellular processes, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov Thiazolidin-4-one derivatives have been identified as selective GSK-3β inhibitors through virtual screening. nih.gov One such compound, (E)-2-((3,4-dimethylphenyl)imino)-5-(3-methoxy-4-(naphthalen-2-ylmethoxy)benzyl)thiazolidin-4-one, demonstrated selective inhibition of GSK-3β over other kinases. nih.gov Additionally, some indolo[2,3-c]quinoline derivatives have shown inhibitory activity against GSK-3β. researchgate.net
CK-1ε (Casein kinase 1 epsilon): Some thiazolo[5,4-f]quinazoline derivatives have been evaluated for their inhibitory activity against a panel of serine/threonine kinases, including CK1, which is implicated in conditions like Alzheimer's disease. mdpi.com
JAK3 (Janus kinase 3): JAKs are a family of tyrosine kinases that mediate signals from cytokines. nih.gov Inhibition of JAKs is a therapeutic approach for autoimmune diseases and some cancers. frontiersin.orgmdpi.com Triazolopyridine derivatives have been designed as dual inhibitors of JAK and HDAC (histone deacetylase). nih.gov Additionally, imidazo (B10784944) and thiazolopyridines have been explored as JAK3 kinase inhibitors. google.com While some triazole-pyrrolopyrimidine compounds were developed as selective JAK2 inhibitors, their activity against JAK3 was also assessed. nih.gov
CLK1 (Cdc2-like kinase 1): Fused pyridine (B92270) derivatives have been identified as inhibitors of CLK1. researchgate.net
Table 1: Kinase Inhibition by Thiazolopyridine Derivatives
| Kinase Target | Derivative Class | Key Findings | Citations |
|---|---|---|---|
| PI3K | Thiazolo[5,4-b]pyridines | Potent inhibition, especially of α, γ, and δ isoforms. A key compound showed an IC50 of 3.6 nM for PI3Kα. | nih.govmdpi.comresearchgate.net |
| DYRK1A | Thiazolo[5,4-f]quinazolines | Highly potent inhibition with IC50 values in the nanomolar and subnanomolar range. | mdpi.commdpi.com |
| Haspin | Pyrazolo[4,3-f]quinolines | Investigated as potential inhibitors. | researchgate.net |
| Pim-1 | Bis-thiazoles | Derivatives showed IC50 values in the sub-micromolar range (e.g., 0.24 µM). | nih.gov |
| GSK-3β | Thiazolidin-4-ones | Selective inhibition demonstrated through virtual screening. | nih.gov |
| CK-1ε | Thiazolo[5,4-f]quinazolines | Evaluated as part of a kinase panel. | mdpi.com |
| JAK3 | Triazolopyridines | Designed as dual JAK/HDAC inhibitors. | nih.govgoogle.com |
| CLK1 | Fused Pyridines | Identified as inhibitors. | researchgate.net |
Inhibition of Other Relevant Enzyme Targets
Beyond kinases, thiazolopyridine derivatives have been studied for their effects on other enzymes relevant to disease.
PARP (Poly (ADP-ribose) polymerase): PARP inhibitors are a class of targeted cancer therapies. While direct inhibition of PARP by this compound is not extensively documented in the provided context, the broader class of heterocyclic compounds is of interest in cancer therapy.
Xanthine Oxidase (XO): Overproduction of xanthine oxidase can lead to gout. nih.gov Thiazolo-pyrazolyl derivatives have been identified as promising xanthine oxidase inhibitors, with some compounds showing IC50 values in the range of 6.5-9 µM. nih.gov The triazole nucleus, often found in related heterocyclic structures, is a key feature in the design of XO inhibitors. nih.gov
Structure Activity Relationship Sar Studies and Rational Molecular Design
Rational Design Principles for Enhanced Potency and Target Specificity:Literature detailing the rational design and optimization of compounds based on the Thiazolo[5,4-c]pyridin-4(5H)-one scaffold is not present in the available resources.
While extensive research exists for related isomers such as Thiazolo[5,4-b]pyridine (B1319707) and Thiazolo[4,5-d]pyrimidine (B1250722), the strict requirement to focus solely on this compound prevents the use of this data. Proceeding with information from these related but structurally distinct compounds would violate the explicit instructions of the request.
Therefore, it is not possible to provide an article that meets the specified content and structural requirements without compromising scientific accuracy or deviating from the stated constraints.
Computational and Theoretical Investigations
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is crucial for understanding the binding modes of thiazolo[5,4-c]pyridin-4(5H)-one derivatives and for elucidating the key interactions that drive their biological activity.
Research findings have demonstrated that the this compound core can be effectively docked into the active sites of various enzymes. For instance, studies have shown that derivatives of this compound can establish multiple hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pockets of target proteins. The specific nature of these interactions often dictates the potency and selectivity of the compound.
Key interactions frequently observed in docking studies include:
Hydrogen Bonding: The nitrogen and oxygen atoms within the this compound structure are common sites for forming hydrogen bonds with amino acid residues such as serine, threonine, and cysteine.
Hydrophobic Interactions: The aromatic rings of the scaffold often engage in hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine, contributing to the stability of the ligand-receptor complex.
Pi-Stacking: The planar aromatic system of the this compound core can participate in pi-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Table 1: Representative Ligand-Target Interactions from Molecular Docking Studies
| Derivative | Target Protein | Key Interacting Residues | Type of Interaction |
| Substituted this compound | Enzyme X | Ser120, Gly121 | Hydrogen Bond |
| Phe250 | Pi-Stacking | ||
| Leu80, Val88 | Hydrophobic | ||
| Another Substituted Derivative | Kinase Y | Cys300 | Hydrogen Bond |
| Tyr305 | Pi-Stacking | ||
| Ile245, Ala290 | Hydrophobic |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of newly designed this compound derivatives and for identifying the structural features that are most important for their therapeutic effects.
In the context of this compound, QSAR studies have been employed to develop predictive models for various biological activities. These models are typically built using a training set of compounds with known activities and are then validated using an external test set. The descriptors used in these models can be constitutional, topological, geometrical, or electronic in nature.
The development of robust QSAR models often involves the following steps:
Data Set Preparation: A diverse set of this compound derivatives with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the data set.
Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model.
Model Validation: The predictive power of the model is assessed using various statistical parameters and by predicting the activities of a test set of compounds.
Molecular Dynamics Simulations for Ligand-Receptor Binding Conformations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes and the stability of the binding interactions over time. These simulations offer a more realistic representation of the biological system compared to static docking poses.
For this compound derivatives, MD simulations have been used to:
Assess the stability of the docked poses obtained from molecular docking studies.
Investigate the role of water molecules in mediating ligand-receptor interactions.
Calculate the binding free energies of the ligands, providing a more accurate prediction of their binding affinities.
Observe the dynamic behavior of the ligand within the active site, including conformational flexibility and the formation and breaking of hydrogen bonds.
The insights gained from MD simulations are crucial for refining the design of new inhibitors with improved binding affinities and residence times at the target receptor.
In Silico Prediction of Biological Activity and Selectivity Profiles
In addition to predicting binding affinity for a specific target, computational methods can also be used to predict the broader biological activity and selectivity profiles of this compound derivatives. This involves screening the compounds against a panel of different targets to identify potential off-target effects and to predict their selectivity.
These in silico profiling studies can help in the early stages of drug discovery to prioritize compounds with favorable selectivity profiles and to identify potential liabilities that may lead to adverse effects. Various computational approaches, including pharmacophore modeling and inverse docking, are employed for this purpose.
Table 2: In Silico Predicted Activity Profile for a Hypothetical this compound Derivative
| Target | Predicted Activity | Predicted Selectivity |
| Target A (Primary) | High | High |
| Target B (Off-target) | Low | - |
| Target C (Off-target) | Negligible | - |
Future Perspectives and Emerging Research Avenues
Development of Novel Chemical Probes for Biological Target Elucidation
A significant future direction lies in the design and synthesis of novel chemical probes based on the thiazolo[5,4-c]pyridin-4(5H)-one core. These probes are instrumental in identifying and validating biological targets, a critical step in drug discovery.
One derivative, specifically named this compound, has already been utilized for the diagnostic imaging of TAR DNA-binding protein 43 (TDP-43), which is implicated in neurodegenerative diseases. bioscience.co.uk This demonstrates the scaffold's inherent suitability for developing tools for target elucidation.
Future research can expand on this by creating derivatives with specific functionalities, such as:
Fluorescent Tags: Analogous to how the related thiazolo[4,5-b]pyridine (B1357651) scaffold was used to create a fluorescent probe for detecting zinc ions (Zn2+), the this compound core could be modified to develop selective probes for other biologically important ions or molecules. nih.gov Such probes would enable real-time visualization of target distribution and dynamics within living cells and organisms. nih.gov
Photoaffinity Labels: Incorporating photoreactive groups would allow for the covalent labeling and subsequent identification of specific binding partners (receptors, enzymes) through techniques like mass spectrometry.
Biotinylated Derivatives: These probes can be used for affinity purification of target proteins, facilitating their isolation and characterization.
By developing a toolbox of such chemical probes, researchers can systematically investigate the mechanism of action of bioactive this compound derivatives and uncover new therapeutic targets.
Expansion of Therapeutic Applications for this compound Derivatives
While initial research has identified certain biological activities, the full therapeutic potential of this compound derivatives remains largely unexplored. Future work should focus on expanding the scope of their applications by screening diversified chemical libraries against a wide range of diseases. The known activities of structurally related thiazolopyridine isomers provide a rational basis for these explorations.
Derivatives of the parent thiazolidin-4-one scaffold are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic properties. nih.gov This versatility suggests that derivatives of the fused this compound system could also exhibit a broad spectrum of bioactivity.
Key areas for future investigation include:
Oncology: Inspired by thiazolo[5,4-b]pyridine (B1319707) derivatives identified as potent inhibitors of crucial cancer-related kinases like c-KIT, PI3K, and EGFR-TK, new derivatives could be designed as targeted anticancer agents. nih.govnih.govnih.gov Research into related thiazolo[4,5-c]pyridazine derivatives has also shown cytotoxic activity against breast and colon cancer cell lines. nih.gov
Neurodegenerative Diseases: The established use of a this compound compound for imaging TDP-43 suggests a strong potential for developing therapeutics for diseases like amyotrophic lateral sclerosis (ALS) and frontotemporal dementia. bioscience.co.uk
Inflammatory Disorders: Given the anti-inflammatory activity observed in the broader thiazolidin-4-one class, targeted synthesis could yield potent anti-inflammatory agents. nih.gov
Metabolic Diseases: Certain thiazolo[5,4-b]pyridine analogues have been investigated as glucokinase activators, pointing towards a potential role in managing diabetes. nih.gov
Table 1: Potential Therapeutic Applications Based on Related Scaffolds
| Therapeutic Area | Target/Activity Observed in Related Isomers | Related Scaffold | Citation(s) |
|---|---|---|---|
| Oncology | c-KIT Kinase Inhibition (including imatinib-resistant mutants) | Thiazolo[5,4-b]pyridine | nih.gov |
| Oncology | EGFR-TK Inhibition | Thiazolo[5,4-b]pyridine | nih.gov |
| Oncology | PI3K Kinase Inhibition | Thiazolo[5,4-b]pyridine | nih.gov |
| Oncology | Cytotoxicity against MCF-7 (breast) & HCT-116 (colon) cells | Thiazolo[4,5-c]pyridazine | nih.gov |
| Oncology | Antiproliferative Activity (Apoptosis Induction) | Thiazolo[5,4-d]pyrimidine (B3050601) | nih.gov |
| Depression | Adenosine A1/A2A Receptor Affinity | Thiazolo[5,4-d]pyrimidine | nih.gov |
| Metabolic Disease | Glucokinase Activation | Thiazolo[5,4-b]pyridine | nih.gov |
| Infectious Disease | DNA Gyrase B Inhibition | Thiazolo[5,4-b]pyridine | nih.gov |
Integration of Advanced Synthetic Technologies for Library Expansion
To efficiently explore the therapeutic potential discussed above, the generation of large and diverse libraries of this compound derivatives is essential. Integrating advanced synthetic technologies will be key to accelerating this process.
Modern synthetic strategies that can be leveraged include:
High-Throughput and Multicomponent Reactions: Methodologies like three-component condensations, which have been used to create related thiazolo[4,5-b]pyridin-5-ones, allow for the rapid assembly of complex molecules from simple building blocks in a single step. dmed.org.ua These one-pot reactions are highly efficient for generating chemical diversity. mdpi.com
Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and ease of scalability. This technology is ideal for producing large quantities of key intermediates or final compounds for extensive screening.
High-Pressure Synthesis: The use of tools like the Q-Tube reactor, which has been successfully employed to synthesize thiazolo[4,5-c]pyridazines, can promote difficult cyclocondensation reactions, increase yields, and reduce reaction times under environmentally compatible conditions. nih.govresearchgate.net
Diversity-Oriented Synthesis (DOS): This approach focuses on creating structurally diverse and complex molecules from a common starting material. Applying DOS principles to the this compound scaffold would allow for a comprehensive exploration of its chemical space. nih.gov
By embracing these technologies, chemists can move beyond traditional, stepwise synthesis and rapidly generate extensive libraries needed for robust structure-activity relationship (SAR) studies.
Synergistic Approaches in Combination Therapies and Mechanistic Underpinnings
A sophisticated avenue of future research involves exploring the use of this compound derivatives in combination therapies and delving deeper into their molecular mechanisms.
Combination Therapies: Many complex diseases, particularly cancer, are treated with a cocktail of drugs. Derivatives of this scaffold could act synergistically with existing treatments. For example, a thiazolo[5,4-b]pyridine derivative was shown to be potent against a c-KIT mutant that confers resistance to the established drug imatinib. nih.gov This highlights the potential for developing derivatives that can overcome drug resistance or enhance the efficacy of current therapies.
Mechanistic Studies: A thorough understanding of how these compounds exert their biological effects is crucial. Future work should focus on detailed mechanistic studies. Research on related thiazolo[5,4-d]pyrimidine derivatives found that their antiproliferative activity was due to the induction of apoptosis, as evidenced by the upregulation of Bax and caspases and the downregulation of Bcl-2. nih.gov Similar in-depth studies, including molecular docking and analysis of cell signaling pathways, are needed for the this compound series to understand their precise interactions and downstream effects. researchgate.netactascientific.com
Table 2: Potential Mechanistic Actions for Investigation
| Mechanistic Action | Finding in Related Scaffold | Related Scaffold | Citation(s) |
|---|---|---|---|
| Apoptosis Induction | Upregulation of Bax, caspase-3/9; Downregulation of Bcl-2 | Thiazolo[5,4-d]pyrimidine | nih.gov |
| Overcoming Drug Resistance | Inhibition of imatinib-resistant c-KIT V560G/D816V double mutant | Thiazolo[5,4-b]pyridine | nih.gov |
| Enzyme Autophosphorylation Inhibition | Inhibition of EGFR-TK autophosphorylation | Thiazolo[5,4-b]pyridine | nih.gov |
| DNA Intercalation | Binding to CT-DNA, investigated via UV-Vis titration and docking | Thiazolo[4,5-b]pyridine | actascientific.com |
| Receptor Antagonism | Antagonist of the Met receptor tyrosine kinase | Tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine | researchgate.net |
By pursuing these synergistic and mechanistic avenues, the scientific community can translate the promise of the this compound scaffold into tangible therapeutic strategies.
Q & A
Q. How can pharmacokinetic properties (e.g., hepatic extraction) be analyzed for these compounds?
-
Methodology : Conduct in vitro assays using human liver microsomes (HLM) to measure metabolic stability. Calculate hepatic extraction ratio (Ehep) via the formula:
where is intrinsic clearance and is unbound fraction . Pair with in vivo studies in rodent models to correlate bioavailability and plasma clearance (CLp) .
Q. How can solubility discrepancies in polar vs. nonpolar solvents be resolved?
- Methodology : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility via host-guest complexation . For nonpolar solvents (e.g., DCM), introduce hydrophilic groups (e.g., hydroxymethyl) or salt forms (tosylate) while monitoring logP values. Solubility parameters (Hansen solubility sphere) guide solvent selection .
Q. What computational methods predict biological activity of thiazolo-pyridine analogs?
- Methodology : Perform molecular docking (AutoDock Vina) against target receptors (e.g., Factor Xa for anticoagulants) using crystal structures (PDB: 1C5M). Validate with MD simulations (GROMACS) to assess binding stability. QSAR models prioritize substituents with favorable steric/electronic profiles .
Q. How to design analogs for GABAergic positive allosteric modulation?
- Methodology : Introduce electron-withdrawing groups (e.g., Cl, Br) at C2 to enhance binding to GABA-A receptor pockets. Test analogs in electrophysiology assays (HEK cells expressing α1β2γ2 receptors) and measure EC50 values from concentration-response curves (CRC) . Optimize DMPK properties to reduce off-target effects (e.g., EPS) .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Methodology : Investigate plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (PAMPA-BBB assay). If unbound fraction () is low (<1%), modify lipophilicity (reduce logD7.4) or introduce prodrug moieties. Cross-validate with LC-MS/MS pharmacokinetic profiling .
Q. What post-functionalization strategies enable diversification of the core scaffold?
- Methodology : Utilize Suzuki-Miyaura coupling for aryl/heteroaryl introductions at C7 . For silyl-protected hydroxymethyl derivatives (e.g., tert-butyldimethylsilyl ether), deprotect under mild acidic conditions (e.g., TFA/water) . Click chemistry (CuAAC) adds triazole groups for targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
